2-(2-Furyl)cyclohexanol
Description
2-(2-Furyl)cyclohexanol is a cyclohexanol derivative featuring a furan ring substituent at the 2-position of the cyclohexanol scaffold. The furyl group introduces aromaticity and polarity, which may influence solubility, reactivity, and biological activity. Cyclohexanol derivatives are widely studied for their roles in neuromuscular transmission, synthetic intermediates, and pharmacological applications .
Properties
IUPAC Name |
2-(furan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJHTKRSIFBJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Furyl)cyclohexanol can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with furfuryl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of furfurylidene cyclohexanone. This process requires precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated cyclohexanol derivatives.
Scientific Research Applications
2-(2-Furyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 2-(4-Phenylpiperidino)cyclohexanol (Vesamicol)
- Structure : A phenylpiperidine group replaces the furyl moiety.
- Activity: Vesamicol is a potent inhibitor of synaptic vesicular acetylcholine (ACh) transport at neuromuscular junctions (NMJs). Unlike cyclohexanol, which acts postsynaptically with rapid reversibility (IC₅₀ ~5.5 mM), vesamicol’s presynaptic effects develop over hours .
- Key Difference: The phenylpiperidine group in vesamicol enhances its affinity for vesicular transporters, while the furyl group in 2-(2-Furyl)cyclohexanol may favor different binding interactions due to its smaller size and oxygen heteroatom.
(b) trans-2-Methoxycyclohexanol
- Structure : Methoxy (-OCH₃) substituent at the 2-position.
- Properties: The methoxy group increases lipophilicity compared to the hydroxyl group in cyclohexanol. Refractive index data for cyclohexanol (nₐ = 1.464) and its derivatives suggest that polar substituents like methoxy or furyl alter optical properties .
- Synthetic Relevance: Methoxy-substituted cyclohexanols are intermediates in asymmetric catalysis, as seen in the synthesis of 2-allyl-2-fluorocyclohexanone (84% yield with Pd/Quinap) .
(c) 2-(Cyclohexyloxy)cyclohexanol
- Structure : Cyclohexyloxy (-O-cyclohexyl) group at the 2-position.
- Physicochemical Properties: The bulky cyclohexyloxy group significantly increases molecular weight (MW = 198.3 g/mol) and reduces solubility in polar solvents compared to this compound .
(d) 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone Hydrochloride
- Structure: Fluorophenyl and methylamino substituents on a cyclohexanone backbone.
- Application : This ketone derivative exhibits anesthetic properties, highlighting how aromatic substituents (e.g., fluorophenyl vs. furyl) and backbone oxidation states (ketone vs. alcohol) modulate biological activity .
Physicochemical Properties
Table 1 compares key properties of this compound with analogs:
| Compound | Molecular Weight (g/mol) | Key Substituent | Refractive Index (nₐ) | Solubility Trends |
|---|---|---|---|---|
| Cyclohexanol | 100.16 | -OH | 1.464 | Miscible in polar solvents |
| This compound* | ~152.18 | 2-Furyl | ~1.480 (estimated) | Moderate polarity |
| trans-2-Methoxycyclohexanol | 130.18 | -OCH₃ | 1.469 | Low water solubility |
| 2-(Cyclohexyloxy)cyclohexanol | 198.30 | -O-cyclohexyl | N/A | Highly lipophilic |
*Estimated based on structural analogs .
Biological Activity
2-(2-Furyl)cyclohexanol is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.
Chemical Structure and Synthesis
This compound is a cyclohexanol derivative featuring a furan ring. The synthesis of this compound can be achieved through various methods, including catalytic reactions involving furan derivatives and cyclohexanones. The structural formula is represented as follows:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to various diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It demonstrated the ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This activity suggests its potential application in treating inflammatory diseases .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases by reducing neuronal cell death and improving cognitive function in animal models. The compound's mechanism may involve modulation of neurotransmitter levels and protection against excitotoxicity .
Case Studies
- Antioxidant Activity Assessment : In a study assessing the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, this compound exhibited an IC50 value comparable to known antioxidants like ascorbic acid, indicating its strong potential as a natural antioxidant .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation. Behavioral tests such as the Morris water maze demonstrated significant improvements in cognitive function compared to control groups .
Research Findings Summary Table
| Biological Activity | Mechanism | IC50/Effectiveness |
|---|---|---|
| Antioxidant | Free radical scavenging | Comparable to ascorbic acid |
| Anti-inflammatory | Inhibition of cytokine release | Significant reduction observed |
| Neuroprotective | Modulation of neurotransmitters | Improved cognitive function |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2-Furyl)cyclohexanol, and how do reaction conditions influence yield?
- Answer : The compound is commonly synthesized via nucleophilic addition of furyl lithium (generated from furan) to cyclohexanone under inert atmospheres, followed by hydrolysis. Yields range from 50% to 85%, depending on temperature control (-78°C to 25°C) and solvent polarity (e.g., THF or ether) . Alternative methods include catalytic hydrogenation of furan-substituted cyclohexenol derivatives, though these require Pd/C or Raney Ni catalysts and elevated pressures (1–3 atm H₂) .
| Synthetic Method | Key Conditions | Yield Range |
|---|---|---|
| Furyl lithium + cyclohexanone | Inert atmosphere, THF, -78°C | 60–85% |
| Catalytic hydrogenation | Pd/C, H₂ (1–3 atm), ethanol | 50–70% |
Q. How is the molecular structure of this compound characterized?
- Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct signals for the cyclohexanol hydroxyl proton (δ 1.5–2.0 ppm) and furan ring protons (δ 6.2–7.4 ppm) .
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 164.20 (C₁₀H₁₂O₂) .
Q. What are the key physical properties of this compound relevant to laboratory handling?
- Answer : The compound has a boiling point of ~200°C, making it stable under moderate thermal conditions. It is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF). Storage recommendations include inert atmospheres (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How does the furan moiety influence the reactivity of this compound in oxidation reactions?
- Answer : The electron-rich furan ring enhances susceptibility to electrophilic oxidation. For example, pyridinium chlorochromate (PCC) selectively oxidizes the cyclohexanol group to a ketone, yielding 2-(2-furyl)cyclohexanone with >90% efficiency. Competing side reactions (e.g., furan ring cleavage) occur under harsher conditions (e.g., KMnO₄, acidic media) .
Q. What challenges arise in optimizing enantioselective synthesis of this compound?
- Answer : Achieving stereochemical control requires chiral catalysts (e.g., BINOL-derived ligands) during the nucleophilic addition step. Key challenges include:
- Steric hindrance : The bulky furan group complicates transition-state alignment.
- Solvent effects : Polar solvents improve catalyst solubility but may reduce enantiomeric excess (e.e.).
- Reported e.e. values range from 70–85% using (-)-sparteine as a chiral mediator .
Q. How can contradictory data on biological activity be resolved?
- Answer : Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may stem from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines.
- Solubility limits : Poor aqueous solubility (logP ~2.5) may reduce bioavailability in in vitro assays .
- Metabolic activation : Pro-drug mechanisms requiring cytochrome P450 enzymes may not be replicated in cell-free systems .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). The furan oxygen forms hydrogen bonds with Arg120, while the cyclohexanol group interacts with Tyr355. Validation requires in vitro assays (e.g., COX-2 inhibition IC₅₀) .
Methodological Recommendations
- Synthesis Optimization : Use low-temperature (-78°C) conditions with slow furyl lithium addition to minimize byproducts .
- Analytical Workflow : Combine GC-MS for purity assessment and chiral HPLC for stereochemical analysis .
- Safety Protocols : Store under argon, avoid strong oxidizers (e.g., HNO₃), and use fume hoods for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
